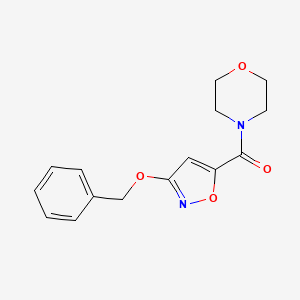

(E)-1-(4-羟基苯基)-3-(吡啶-4-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

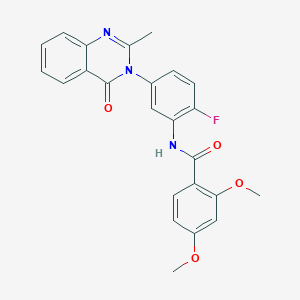

“(E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcone derivatives . Chalcones are known for their wide range of bioactivities, including antibacterial, antiviral, insecticidal, anticancer, antifungal, antiproliferative, and antioxidant properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-hydroxyacetophenone with various substitutions of formaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, benzaldehyde, 4-nitrobenzaldehyde, and 2-pyridylaldehyde . The synthesis route is performed in an ice bath under alkali conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The 1H NMR spectra of this compound appear two distinct absorption peaks at nearly 8.16 and 7.64 ppm, which contribute to the CO–CH and CO–C=CH, respectively .科学研究应用

The compound you’re referring to is a type of chalcone, a class of organic compounds. Chalcones and their derivatives are known for their diverse range of applications in scientific research. Below are six unique applications, each detailed under its own heading:

Anticancer Activity

Chalcones have been studied for their potential as anticancer agents. They can serve as precursors for the synthesis of molecules with anticancer properties and are involved in the development of new protocols for asymmetric Diels–Alder reactions, reflecting their versatility in cancer research .

Anti-Inflammatory Properties

Some chalcone derivatives have shown effectiveness as inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipooxygenase (LOX), as well as interleukins (IL) and prostaglandins, which play a role in the inflammatory process .

Antifungal Activities

Chalcones can exhibit antifungal activities against various fungal species, including Microsporum gypseum. This makes them valuable in the development of new antifungal treatments .

Antitubercular Effects

Research has also explored the use of chalcone derivatives in combating tuberculosis. The synthesis and characterization of chalcones for antitubercular activities is an area of active investigation .

Antiproliferative Activities

Chalcones are being studied for their antiproliferative effects, which could be beneficial in preventing the spread of certain diseases by inhibiting cell growth .

Antimicrobial Activity

The modification of chalcone structures by adding substituent groups can enhance their antimicrobial potency, reduce toxicity, and broaden their pharmacological action. This highlights their potential health benefits, particularly in antimicrobial applications .

Each application mentioned above represents a significant field of research where chalcone derivatives, including the compound you’re interested in, may have impactful uses.

MDPI - Anticancer Activity of Chalcones and Its Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Academia.edu - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives

属性

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQUTIKQLLGYQB-LZCJLJQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)